molecular formula C11H18ClNO2 B2549915 1-[(5-Methylfuran-2-yl)methyl]piperidin-3-ol hydrochloride CAS No. 2320195-55-7

1-[(5-Methylfuran-2-yl)methyl]piperidin-3-ol hydrochloride

Cat. No.: B2549915
CAS No.: 2320195-55-7
M. Wt: 231.72
InChI Key: SATWOUHPAXOOPN-UHFFFAOYSA-N
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Description

1-[(5-Methylfuran-2-yl)methyl]piperidin-3-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Methylfuran-2-yl)methyl]piperidin-3-ol hydrochloride typically involves the reaction of 5-methylfurfural with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Methylfuran-2-yl)methyl]piperidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(5-Methylfuran-2-yl)methyl]piperidin-3-ol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 1-[(5-Methylfuran-2-yl)methyl]piperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to 1-[(5-Methylfuran-2-yl)methyl]piperidin-3-ol hydrochloride, widely used in pharmaceuticals.

    Furan Derivatives: Compounds containing the furan ring, similar to the 5-methylfuran moiety in the target compound.

    Piperidinones: Compounds with a piperidine ring and a ketone group, used in various chemical syntheses.

Uniqueness

This compound is unique due to the combination of the piperidine and 5-methylfuran moieties, which may confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(5-methylfuran-2-yl)methyl]piperidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-9-4-5-11(14-9)8-12-6-2-3-10(13)7-12;/h4-5,10,13H,2-3,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATWOUHPAXOOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCCC(C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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